molecular formula C22H15FN4O B2530697 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357879-73-2

6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2530697
CAS No.: 1357879-73-2
M. Wt: 370.387
InChI Key: HLNCXVNAZFGPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Mechanism of Action

    Target of Action

    Some compounds with a [1,2,4]triazolo[1,5-c]quinazoline structure have been studied for their potential as inhibitors of the PCAF bromodomain, a protein that plays a role in gene expression and is a potential target for cancer treatment .

    Mode of Action

    These compounds might interact with the PCAF bromodomain, potentially affecting its function . .

    Biochemical Pathways

    Pcaf inhibitors can potentially affect gene expression pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate, which is then reacted with 2-fluorobenzyl bromide and phenyl isocyanate under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)21-24-20(25-27(21)22(26)28)15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNCXVNAZFGPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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